molecular formula C10H13ClINO2 B12815243 Methyl 4-iodo-L-phenylalaninate (hydrochloride)

Methyl 4-iodo-L-phenylalaninate (hydrochloride)

Cat. No.: B12815243
M. Wt: 341.57 g/mol
InChI Key: CHZRNEAGNQBUSL-UHFFFAOYSA-N
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Description

Methyl 4-iodo-L-phenylalaninate (hydrochloride) is a derivative of phenylalanine, an amino acid. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in the preparation of modulators for factor XI, which are essential in the study of thrombotic and thromboembolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-L-phenylalaninate (hydrochloride) typically involves the iodination of L-phenylalanine followed by esterification. The reaction conditions often include the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same basic steps of iodination and esterification, with additional purification steps to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-L-phenylalaninate (hydrochloride) undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Methyl 4-iodo-L-phenylalaninate (hydrochloride) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-iodo-L-phenylalaninate (hydrochloride) involves its interaction with specific molecular targets. For instance, it acts as a modulator for factor XI, influencing the coagulation pathway and thereby affecting thrombus formation. The compound’s effects on amyloid-related diseases are linked to its ability to interfere with amyloid aggregation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-L-phenylalaninate (hydrochloride)
  • Methyl 4-chloro-L-phenylalaninate (hydrochloride)

Uniqueness

Methyl 4-iodo-L-phenylalaninate (hydrochloride) is unique due to the presence of the iodine atom, which imparts distinct chemical properties. This makes it particularly useful in specific substitution reactions and in the study of iodine’s effects on biological systems .

Properties

Molecular Formula

C10H13ClINO2

Molecular Weight

341.57 g/mol

IUPAC Name

methyl 2-amino-3-(4-iodophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H

InChI Key

CHZRNEAGNQBUSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)I)N.Cl

Origin of Product

United States

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